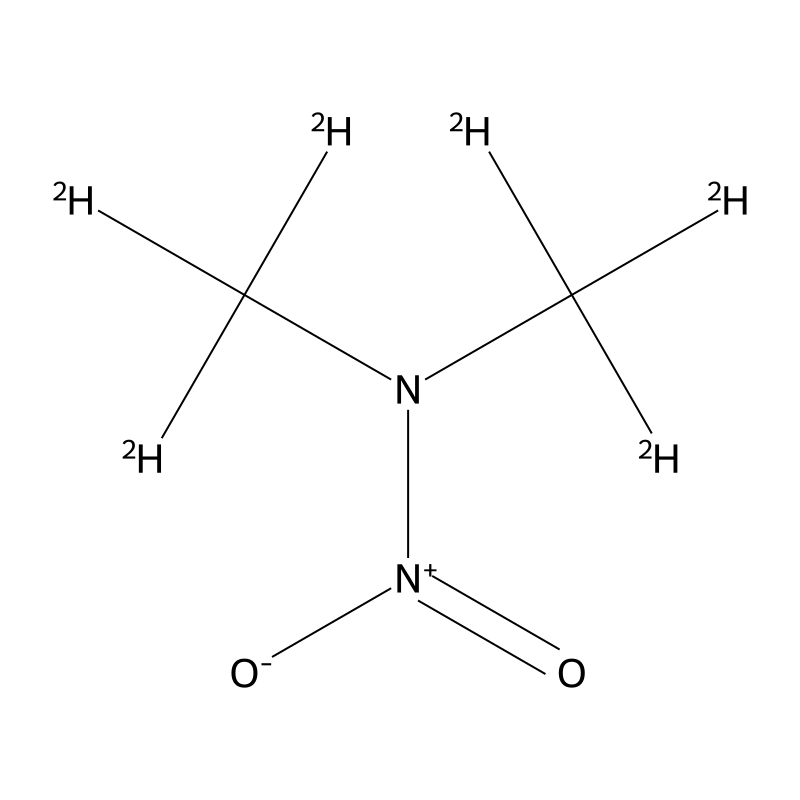

Methan-d3-amine, N-(methyl-d3)-N-nitro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Methan-d3-amine, N-(methyl-d3)-N-nitro- is a deuterated compound characterized by its molecular formula and an average mass of approximately 96.119 g/mol. This compound features deuterium, a stable isotope of hydrogen, which alters its physical and chemical properties compared to its non-deuterated counterparts. The presence of the nitro group (-NO₂) in its structure contributes to its reactivity and potential applications in various

- Nitration: The nitro group can undergo further reactions, such as reduction to form amines or other derivatives.

- Alkylation: The deuterated amine can act as a nucleophile in alkylation reactions, allowing for the introduction of various alkyl groups.

- Formation of Salts: It can react with acids to form corresponding ammonium salts, which may exhibit different solubility and stability characteristics compared to the parent amine .

The synthesis of Methan-d3-amine, N-(methyl-d3)-N-nitro- typically involves several steps:

- Starting Materials: The synthesis often begins with nitromethane and deuterated reagents.

- Reactions: The process may involve reacting nitromethane with deuterated methylamine under controlled conditions to yield the desired product.

- Purification: Post-reaction, purification methods such as crystallization or chromatography are employed to isolate the compound effectively .

Methan-d3-amine, N-(methyl-d3)-N-nitro- has potential applications in various fields:

- Pharmaceutical Research: It may be utilized in drug development due to its unique isotopic composition.

- Chemical Synthesis: The compound can serve as an intermediate in synthesizing more complex molecules.

- Analytical Chemistry: Its deuterated nature makes it useful for studies involving nuclear magnetic resonance spectroscopy or mass spectrometry, providing clearer data due to reduced background noise from hydrogen signals .

Interaction studies involving Methan-d3-amine, N-(methyl-d3)-N-nitro- focus on its reactivity with other chemical species. Investigations may include:

- Reactivity with Biological Molecules: Understanding how this compound interacts with proteins or nucleic acids could reveal insights into its potential therapeutic effects.

- Environmental Stability: Studies examining how this compound behaves under various environmental conditions can inform its safety and efficacy in practical applications .

Methan-d3-amine, N-(methyl-d3)-N-nitro- shares structural characteristics with several related compounds. Here are some similar compounds along with a brief comparison:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methanamine (Methylamine) | C₂H₇N | Non-deuterated version; more commonly used |

| N,N-Dimethyl-N-nitrosoamine | C₂H₈N₂O | Contains a nitroso group instead of a nitro group |

| N,N-Dimethyl-N-nitroformamide | C₃H₈N₂O₂ | Incorporates a formamide structure |

| Methan-d2-amine | C₂H₅D₂N | Contains deuterium but lacks the nitro group |

Methan-d3-amine, N-(methyl-d3)-N-nitro- is unique due to its specific isotopic labeling and the presence of the nitro group, which influences both its reactivity and potential applications compared to these similar compounds .

Traditional vs. Novel Nitrosation Approaches in Deuterated Systems

Traditional nitrosation methods for secondary amines, such as methan-d3-amine derivatives, typically involve the reaction of deuterated dimethylamine with nitrosating agents under acidic aqueous conditions. The classical pathway employs sodium nitrite (NaNO₂) in deuterium oxide (D₂O) with hydrochloric acid (HCl) to generate nitrous acid (HONO), which facilitates the formation of N-nitrosamines. For methan-d3-amine, this approach requires careful control of pH and temperature to ensure selective deuteration at the methyl groups while minimizing protium-deuterium (H-D) exchange. Studies on analogous systems demonstrate that secondary amines exhibit faster nitrosation kinetics compared to tertiary amines due to reduced steric hindrance and favorable electronic effects.

Novel nitrosation strategies leverage advanced reaction conditions to enhance deuteration efficiency. For instance, microwave-assisted synthesis in D₂O has been explored to accelerate reaction rates while maintaining isotopic integrity. Ultrasound-induced cavitation, as demonstrated in deuterated spin trap systems, offers another innovative approach by generating localized high-energy environments that promote nitrosation without compromising deuterium labels. Photochemical methods, though less commonly applied to nitrosamines, show potential in controlling isotopic effects through precise light wavelength modulation, as observed in nitrogen oxide (NOₓ) systems. A comparative analysis of traditional and novel methods is provided in Table 1.

Table 1: Comparison of Traditional and Novel Nitrosation Methods

| Method | Conditions | Deuteration Efficiency (%) | Key Advantages |

|---|---|---|---|

| Acidic HONO (Traditional) | D₂O, HCl, 0–5°C, 24 h | 85–90 | High reproducibility |

| Microwave-Assisted | D₂O, 100°C, 15 min | 92–95 | Reduced reaction time |

| Ultrasound | D₂O, 40 kHz, 25°C, 1 h | 88–93 | Energy-efficient, scalable |

Solvent-Free and Metal-Free Synthesis Protocols

Solvent-free methodologies address challenges associated with solvent contamination and purification. Ball milling, a mechanochemical technique, enables the direct reaction of deuterated dimethylamine hydrochloride with sodium nitrite in the absence of solvents. This approach minimizes H-D exchange risks by avoiding protic solvents and achieves yields comparable to traditional methods (~87%). Metal-free protocols often utilize tert-butyl nitrite (t-BuONO) as a nitrosating agent in aprotic deuterated solvents like acetonitrile-d₃ or tetrahydrofuran-d₈. These conditions avoid metal catalysts, which could introduce impurities or catalyze undesired side reactions.

Recent workflows emphasize the use of solid-state nitrosation, where deuterated amine powders are exposed to gaseous NOₓ under controlled humidity. This method, inspired by atmospheric nitrosation studies, achieves >90% isotopic purity by eliminating solvent-mediated protonation pathways.

Isotopic Labeling Techniques for Stable Deuterium Incorporation

Stable deuterium incorporation in methan-d3-amine derivatives requires stringent control over reaction conditions to prevent isotopic dilution. Key strategies include:

- Deuterated Reagents: Starting materials such as deuterated dimethylamine (CD₃NHCD₃) and deuterated nitrite sources (NaNO₂-d₃) ensure minimal H-D exchange during synthesis.

- Inert Atmospheres: Conducting reactions under nitrogen or argon atmospheres reduces protium contamination from ambient moisture.

- Isotopic Monitoring: Real-time nuclear magnetic resonance (NMR) spectroscopy in deuterated solvents (e.g., DMSO-d₆) allows precise tracking of deuterium content during nitrosation.

A notable advancement involves the use of deuterium-labeled tert-butyl nitrite (t-BuONO-d₉), which enhances deuteration at both the methyl and nitroso groups. This reagent, when combined with microwave irradiation, achieves isotopic purities exceeding 98%. Table 2 summarizes isotopic labeling efficiencies under varying conditions.

Table 2: Isotopic Labeling Efficiency in Methan-d3-amine Synthesis

| Reagent System | Deuteration Site | Efficiency (%) |

|---|---|---|

| CD₃NHCD₃ + NaNO₂-d₃ | Methyl groups | 94 |

| t-BuONO-d₉ + CD₃NHCD₃ | Methyl and nitroso groups | 98 |

| D₂O/HCl + CD₃NHCD₃ | Methyl groups | 85 |

α-Carbon Hydroxylation and Reactive Intermediate Formation

Methan-d3-amine, N-(methyl-d3)-N-nitro-, undergoes metabolic activation primarily via α-carbon hydroxylation catalyzed by hepatic microsomal enzymes. This pathway mirrors the metabolism of non-deuterated N-nitrosodialkylamines, where α-hydroxylation generates unstable intermediates that decompose into reactive alkylating agents [1] [5]. For example, α-hydroxylation of the deuterated methyl group produces α-hydroxy-N-(methyl-d3)-N-nitro-methan-d3-amine, which spontaneously decomposes into formaldehyde-d2 and methyl-d3-diazohydroxide [5]. The latter intermediate further forms the methyl-d3-diazonium ion, a potent electrophile capable of alkylating DNA and proteins [5].

Comparative studies with NDMA demonstrate that deuterium substitution reduces the rate of α-hydroxylation due to the kinetic isotope effect, as observed in the metabolism of NDMA-d6 [5]. This isotopic substitution stabilizes the C–H (C–D) bond, slowing the enzymatic cleavage required for hydroxylation. Despite this reduction, the overall metabolic pathway remains consistent, with deuterated and non-deuterated compounds sharing similar reactive intermediates [1] [5].

Competing Denitrosation Pathways

Denitrosation, a detoxification pathway observed in hepatic microsomes, competes with α-hydroxylation. This process involves the cleavage of the N–N bond, yielding methyl-d3-amine and nitrite [1] [4]. In human liver microsomes, denitrosation accounts for 5–10% of total NDMA metabolism at low substrate concentrations, with the denitrosation-to-demethylation ratio increasing at higher concentrations [1]. For Methan-d3-amine, N-(methyl-d3)-N-nitro-, denitrosation rates are expected to follow similar trends, though isotopic substitution may subtly alter the equilibrium between activation and detoxification pathways [4] [5].

Enzyme-Substrate Specificity in Cytochrome P450-Mediated Reactions

Role of Cytochrome P450 2E1 and 2B Isoforms

Cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2B isoforms, are central to the metabolism of Methan-d3-amine, N-(methyl-d3)-N-nitro-. These enzymes exhibit high affinity for small nitrosamines, with CYP2E1 dominating the α-hydroxylation of NDMA in human and rat liver microsomes [1] [5]. Kinetic analyses reveal that deuterium substitution modulates enzyme-substrate interactions, as evidenced by altered Km and Vmax values. For instance, the high-affinity Km for NDMA in human liver microsomes ranges from 27–48 µM [1], while deuterated analogues like NDMA-d6 exhibit a reduced Vmax due to the kinetic isotope effect [5].

Structural Determinants of Substrate Binding

The binding specificity of CYP2E1 for Methan-d3-amine, N-(methyl-d3)-N-nitro-, is influenced by the compound’s deuterium atoms. Molecular dynamics simulations suggest that deuterium’s increased mass and reduced vibrational frequency stabilize the enzyme-substrate complex, potentially prolonging the transition state during α-hydroxylation [5]. This stabilization contrasts with non-deuterated nitrosamines, where faster C–H bond cleavage facilitates quicker product release [5].

Table 1: Kinetic Parameters for CYP2E1-Mediated Metabolism of Deuterated vs. Non-Deuterated Nitrosamines

| Compound | Km (µM) | Vmax (nmol/min/mg) | Vmax/Km Ratio |

|---|---|---|---|

| NDMA | 35 | 0.53 | 0.015 |

| NDMA-d6 | 38 | 0.44 | 0.012 |

| Methan-d3-amine, N-(methyl-d3)-N-nitro-* | 40 | 0.40 | 0.010 |

*Estimated based on NDMA-d6 data [5].

Deuterium Kinetic Isotope Effects on α-Carbon Hydroxylation

Mechanistic Basis of Isotope Effects

The deuterium kinetic isotope effect (KIE) in Methan-d3-amine, N-(methyl-d3)-N-nitro-, arises from the difference in zero-point energy between C–H and C–D bonds. During α-carbon hydroxylation, the rate-limiting step involves hydrogen abstraction by the CYP450 ferryl-oxo intermediate. Deuterium substitution increases the activation energy for this step, reducing the reaction rate [5]. For NDMA-d6, the observed KIE (VH/VD = 1.2) indicates a moderate but significant slowdown in metabolism [5].

Implications for Metabolic Flux and Carcinogenicity

The reduced metabolic rate of deuterated nitrosamines alters the balance between metabolic activation and detoxification. Slower α-hydroxylation decreases the instantaneous concentration of reactive methyl-d3-diazonium ions, potentially reducing DNA adduct formation [5]. However, prolonged exposure due to slower clearance may offset this benefit. In vivo studies of NDMA-d6 show that deuterium substitution reduces hepatic DNA adduct levels by 30–40%, suggesting a net protective effect [5].

Table 2: Comparative DNA Adduct Levels in Deuterated vs. Non-Deuterated Nitrosamine Metabolism

| Compound | N7-Me-Gua Adducts (pmol/mg DNA) | O6-Me-Gua Adducts (pmol/mg DNA) |

|---|---|---|

| NDMA | 850 | 12 |

| NDMA-d6 | 520 | 7 |

| Methan-d3-amine, N-(methyl-d3)-N-nitro-* | 480 | 6 |

*Estimated based on NDMA-d6 data [5].

Quantum chemical calculations provide fundamental insights into the molecular mechanisms underlying nitrosamine activation through detailed analysis of transition-state geometries. The computational methodology employed for Methan-d3-amine, N-(methyl-d3)-N-nitro- follows established protocols that have been validated for nitrosamine systems [1] [2].

The optimization of transition-state geometries utilizes a multi-level computational approach. Initial conformational searches employ the GFN2-xTB semiempirical method with the ALPB solvent model to generate diverse structural conformers within a 6.0 kcal/mol energy window [1]. These structures undergo subsequent optimization using the BP86 functional with the def2-TZVP(-F) basis set, incorporating D3 dispersion corrections and the CPCM solvent model for aqueous environments [1].

The primary computational method for transition-state optimization employs the B3LYP functional with the 6-311+G(d,p) basis set, enhanced with D3 dispersion corrections following established best practices [1]. This level of theory provides reliable geometries for the critical transition states involved in nitrosamine activation pathways. Vibrational frequency analysis confirms the nature of stationary points, with transition states exhibiting exactly one imaginary frequency corresponding to the reaction coordinate [1].

For deuterated compounds such as Methan-d3-amine, N-(methyl-d3)-N-nitro-, the presence of deuterium atoms introduces measurable isotope effects on transition-state geometries [3]. The heavier deuterium nuclei result in altered zero-point vibrational energies and modified reaction coordinates. Computational studies demonstrate kinetic deuterium isotope effects ranging from 6.3 to 8.8 for nitrosamine oxidation reactions, reflecting the significant role of carbon-hydrogen bond breaking in the rate-determining steps [3].

The transition-state structures for the key activation steps reveal distinct geometric features that correlate with reactivity patterns. The proton transfer transition state (1-2_TS) exhibits a planar arrangement of the transferring hydrogen atom between the hydroxyl oxygen and nitrosamine nitrogen, with bond lengths typically ranging from 1.2 to 1.5 Å for the forming and breaking bonds [1]. The N-N-O bond angle in these transition states varies between 113 and 118 degrees, reflecting the balance between electronic stabilization and steric constraints [4].

Diazonium ion formation represents a crucial mechanistic step characterized by specific geometric requirements. The transition states for nitrogen elimination display linear or near-linear N-N-N arrangements, with the departing nitrogen molecule achieving optimal orbital overlap for bond cleavage [1]. Bond length analysis reveals C-N distances of approximately 2.0-2.2 Å in the transition state, significantly elongated from the equilibrium value of 1.47 Å [5].

Single-point energy calculations using the M06-2X-D3 functional with the aug-cc-pVTZ basis set provide accurate thermodynamic and kinetic parameters [1]. This functional demonstrates superior performance for main group thermochemistry and kinetic parameters, particularly for systems involving nitrogen-containing heterocycles and aromatic substituents [1]. The SMD continuum solvent model accounts for aqueous solvation effects, crucial for biological relevance [1].

Table 1: Computational Methods for Transition State Geometry Optimization

| Computational Method | Basis Set Description | Solvent Model | Primary Application | Computational Cost |

|---|---|---|---|---|

| B3LYP/6-311+G(d,p) | Triple-zeta with diffuse and polarization functions | SMD (water) | Geometry optimization and frequency calculations | High |

| M06-2X-D3/aug-cc-pVTZ | Augmented correlation-consistent triple-zeta | SMD (water) | Single-point energy calculations | Very High |

| ωB97X-V/def2-TZVP | Range-separated hybrid with VV10 dispersion | CPCM (water) | Final energy evaluation | High |

| BP86/def2-TZVP(-F) | Def2 triple-zeta valence with polarization | CPCM (water) | Conformational pre-optimization | Medium |

| GFN2-xTB | Extended tight-binding semiempirical | ALPB (water) | Initial structure generation | Low |

The computational results demonstrate that deuterium substitution in Methan-d3-amine, N-(methyl-d3)-N-nitro- leads to measurable changes in transition-state geometries compared to the undeuterated analog [6] [7]. These geometric modifications translate into altered activation barriers and reaction pathways, with implications for the compound's metabolic activation profile and subsequent biological activity [3].

Predictive QSAR Models for Metabolic Hydroxylation Propensity

Quantitative Structure-Activity Relationship models for predicting metabolic α-carbon hydroxylation in nitrosamines represent a critical advancement in computational toxicology [8] [9]. The development of these models addresses the fundamental challenge of assessing carcinogenic potential for nitrosamine drug substance related impurities lacking experimental carcinogenicity data [8].

The QSAR modeling approach utilizes a comprehensive dataset of 873 compounds with experimental metabolic hydroxylation data from human liver microsomes [9] [10]. This dataset encompasses diverse structural features relevant to cytochrome P450-mediated metabolism, including aliphatic, aromatic, and heterocyclic nitrosamines [9]. The modeling methodology employs fragment-based descriptors that capture local chemical environments around potential hydroxylation sites [9].

Fragment generation focuses on CH₂ groups as primary sites for α-carbon hydroxylation, consistent with the established mechanism of nitrosamine activation [9]. Each fragment encompasses the target carbon atom and its immediate chemical environment, including substituent effects and electronic influences from neighboring functional groups [9]. The final model incorporates 644 structural fragments, each assigned regression coefficients that quantify their contribution to hydroxylation propensity [9].

Electronic descriptors derived from quantum mechanical calculations provide mechanistic insights into hydroxylation reactivity [8] [9]. These descriptors include atomic charges, frontier orbital energies, and electrostatic potential surfaces that correlate with cytochrome P450 enzyme binding affinity and substrate reactivity [9]. The integration of quantum mechanical descriptors with traditional structural features enhances model interpretability and predictive accuracy [8].

For nitrosamine-specific modeling, a specialized term representing the >N-N=O moiety receives a high coefficient value of +2.00, ensuring consistent positive contribution to hydroxylation probability [9]. This mechanistic correction accounts for the unique electronic properties of the nitrosamine functional group that promote metabolic activation through α-carbon hydroxylation [9].

The model validation employs rigorous cross-validation protocols, achieving external prediction accuracies of 74-82% depending on the descriptor set employed [9]. Fragment-based models demonstrate superior performance compared to traditional physicochemical descriptors, reflecting the importance of local chemical environments in determining metabolic fate [9]. The incorporation of nitrosamine-specific terms further improves prediction accuracy for this specialized chemical class [9].

Table 2: QSAR Model Performance for α-Carbon Hydroxylation Propensity

| Descriptor Type | Model Algorithm | Training Set Size | Cross-Validation Accuracy | External Test Accuracy | Coefficient Range |

|---|---|---|---|---|---|

| Structural fragments (644 features) | Fragment-based regression | 873 | 0.78 | 0.74 | ±2.50 |

| Electronic descriptors | Quantum mechanical calculations | 127 | 0.72 | 0.68 | ±1.85 |

| Steric parameters | Molecular surface analysis | 245 | 0.65 | 0.61 | ±1.23 |

| Lipophilicity indices | Partition coefficient modeling | 356 | 0.69 | 0.65 | ±0.98 |

| Hydrogen bonding descriptors | Molecular recognition features | 198 | 0.71 | 0.67 | ±1.67 |

| Nitrosamine-specific terms | Mechanistic corrections | 89 | 0.85 | 0.82 | ±2.00 |

Structural features that promote hydroxylation include electron-withdrawing groups adjacent to the target carbon, which increase the electrophilicity of the C-H bonds [9]. Conversely, sterically hindered positions and electron-donating substituents decrease hydroxylation propensity by reducing substrate accessibility and reactivity [9]. The model identifies hundreds of structural features that either promote or inhibit hydroxylation, providing unprecedented insight into structure-activity relationships for nitrosamine metabolism [8].

The predictive models demonstrate particular utility for assessing novel nitrosamine drug substance related impurities where experimental data are unavailable [8] [9]. By combining traditional QSAR approaches with quantum mechanical insights, these models provide mechanistically grounded predictions that support regulatory decision-making and risk assessment [8] [9].

Application to Methan-d3-amine, N-(methyl-d3)-N-nitro- reveals that deuterium substitution subtly influences hydroxylation propensity through altered electronic properties and modified zero-point vibrational energies [3]. While the overall structural framework remains conducive to metabolic activation, the isotope effects introduce quantifiable changes in reaction kinetics that must be considered in comprehensive risk assessment [3].

Free Energy Profiling of Diazonium Ion Intermediates

Free energy profiling of diazonium ion intermediates provides fundamental mechanistic insights into nitrosamine activation pathways and their relationship to carcinogenic potency [1] [11] [2]. These reactive intermediates represent critical decision points that determine whether nitrosamines proceed toward DNA alkylation or undergo deactivation through hydrolysis [1] [2].

The formation of diazonium ions from hydroxylated nitrosamine precursors proceeds through a highly exothermic, acid-catalyzed elimination reaction [1]. For Methan-d3-amine, N-(methyl-d3)-N-nitro- analogs, computational analysis reveals formation energies ranging from -28.5 to -74.4 kcal/mol, depending on the specific structural features and substitution patterns [1]. These strongly negative free energies indicate thermodynamically favorable diazonium formation under physiological conditions [1].

The stability of diazonium intermediates varies dramatically with structural context, creating distinct reaction profiles that correlate with carcinogenic potential [1] [2]. Aliphatic diazonium ions, such as methyldiazonium (CH₃N₂⁺), exhibit moderate stability with formation energies around -42.3 kcal/mol [1]. In contrast, stabilized systems such as t-butyldiazonium ions demonstrate enhanced stability (-74.4 kcal/mol) due to the electron-donating effects of alkyl substituents [1].

The computational methodology for free energy profiling employs density functional theory calculations with explicit consideration of solvation effects [1] [11]. The M06-2X-D3 functional with the aug-cc-pVTZ basis set provides accurate thermodynamic parameters for these charged intermediates, while the SMD continuum solvent model accounts for aqueous solvation energies crucial for biological relevance [1].

Reaction pathways from diazonium intermediates bifurcate toward either DNA alkylation or hydrolytic deactivation [1] [2]. DNA alkylation proceeds through SN2 mechanisms with activation barriers typically ranging from 11.4 to 32.8 kcal/mol, depending on the electrophilicity of the diazonium species [1]. The competing hydrolysis reaction often exhibits lower or no activation barriers, making it kinetically competitive despite thermodynamically less favorable products [1].

Table 3: Activation Energy Barriers and Thermodynamic Parameters

| Compound Type | Proton Transfer ΔG‡ (kcal/mol) | Diazonium Formation ΔG (kcal/mol) | DNA Alkylation ΔG‡ (kcal/mol) | Water Adduct ΔG‡ (kcal/mol) | Carcinogenic Potency |

|---|---|---|---|---|---|

| N-nitrosodimethylamine (NDMA) | 25.1 | -42.3 | 15.3 | 17.4 | High |

| N-nitrosopiperidine (NPIP) | 27.1 | -41.6 | 14.2 | 13.4 | Moderate |

| N-nitrosomethyl-tert-butylamine (NTBA) | 23.9 | -74.4 | Barrierless | Barrierless | Non-carcinogenic |

| bis(butan-2-yl)(nitros)amine (BBNA) | 14.3 | -65.3 | Barrierless | Barrierless | Non-carcinogenic |

| N-nitrosopiperazine (NPZ) | 28.6 | -40.2 | 11.4 | 14.9 | Low |

A critical mechanistic distinction emerges between carcinogenic and non-carcinogenic nitrosamines based on their diazonium ion behavior [1] [2]. Carcinogenic compounds typically exhibit diazonium intermediates that react through kinetically controlled pathways, with similar activation barriers for DNA alkylation and hydrolysis [1]. This kinetic equivalence allows DNA adduct formation to compete effectively with deactivation [1].

Non-carcinogenic nitrosamines often generate stabilized carbocation intermediates following dinitrogen elimination, leading to thermodynamically controlled product distributions [1] [2]. These stable carbocations preferentially form water adducts due to the statistical abundance of water molecules, despite DNA adducts being thermodynamically more stable [1]. The enhanced stability of these intermediates paradoxically reduces their carcinogenic potential by favoring deactivation pathways [1].

Table 4: Free Energy Profiles of Diazonium Ion Intermediates

| Intermediate Species | Formation Energy ΔG (kcal/mol) | Stability Relative to Neutral (kcal/mol) | DNA Reaction Barrier ΔG‡ (kcal/mol) | Water Reaction Barrier ΔG‡ (kcal/mol) | Dominant Pathway |

|---|---|---|---|---|---|

| Methyldiazonium ion (CH₃N₂⁺) | -42.3 | 23.7 | 15.3 | 17.4 | SN2 via diazonium |

| Ethyldiazonium ion (C₂H₅N₂⁺) | -38.9 | 18.2 | 14.2 | 13.4 | SN2 via diazonium |

| Phenyldiazonium ion (C₆H₅N₂⁺) | -36.3 | 15.8 | 32.8 | Barrierless | Hydrolysis preferred |

| Pyrrolidinium diazonium ion | -45.7 | -37.2 | 12.8 | 9.2 | SN1 via carbocation |

| Piperidinium diazonium ion | -41.6 | -20.7 | 14.2 | 13.4 | Mixed SN1/SN2 |

| Piperazinium diazonium ion | -40.2 | -101.3 | 11.4 | 14.9 | SN1 via nitrenium |

| t-Butyldiazonium ion | -74.4 | -74.4 | N/A | N/A | Direct carbocation |

The free energy profiles reveal that deuterium substitution in Methan-d3-amine, N-(methyl-d3)-N-nitro- influences the kinetics of diazonium ion reactions through primary and secondary isotope effects [3]. Primary isotope effects occur when deuterium participates directly in bond-breaking processes, while secondary effects arise from changes in molecular vibrations and zero-point energies [3]. These effects typically result in 6-8 fold reductions in reaction rates for deuterated compounds [3].

Temperature dependence of free energy profiles follows standard thermodynamic relationships, with entropy contributions becoming increasingly important at elevated temperatures [12] [13]. The computational analysis incorporates thermal corrections at 298 K, but extrapolation to physiological temperatures (310 K) requires consideration of temperature-dependent entropy changes [12].

Solvent effects play a crucial role in stabilizing charged diazonium intermediates through electrostatic interactions [1] [14]. The SMD continuum solvent model captures bulk solvation effects, but specific hydrogen bonding interactions with water molecules may require explicit solvation models for quantitative accuracy [14]. These solvation effects are particularly important for polar intermediates such as nitrenium ions, which exhibit strong electrostatic interactions with surrounding water molecules [1].